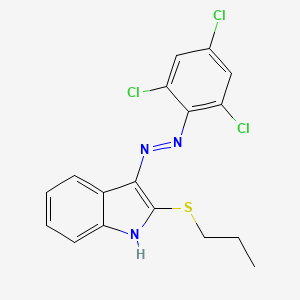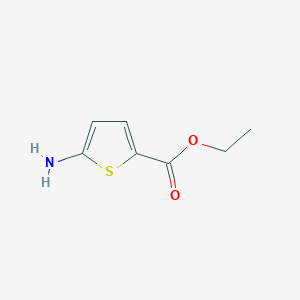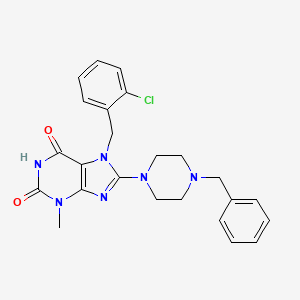
6-bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one” is a chemical compound with the molecular formula C23H17BrO4 . It has an average mass of 437.283 Da and a monoisotopic mass of 436.031006 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom at the 6th position of the chromen-2-one ring and a 3,4-dimethoxyphenyl group at the 3rd position . The compound also contains a methyl group at the 4th position .Scientific Research Applications
Synthesis and Characterization
- Kinetics and Synthesis of Derivatives : Synthetic chromene derivatives, including those similar to 6-bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one, are significant in various applications, particularly in pharmacology. Research has focused on the kinetics and synthesis of these compounds, providing a deeper understanding of their properties and potential uses (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Molecular Interactions
- pi-Stacked Dimers Formation : Investigations have been conducted on compounds like 6-methoxy-3,3-dimethyl-3H-benzo[f]chromene, which form pi-stacked dimers. These studies contribute to understanding the molecular interactions and properties of related chromene derivatives (da Silva et al., 2007).
Microwave-Assisted Synthesis
- Efficient Synthesis Techniques : Microwave-assisted cyclization has been used for the synthesis of chromen-6-ones and their analogues, demonstrating an efficient technique for producing these compounds (Dao, Ho, Lim, & Cho, 2018).
Biological Activity
- Antibacterial Activity : Some derivatives of 2H-chromen-2-one have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Abdel-Aziem, Baaiu, & El-Sawy, 2021).
Catalytic Processes
- Catalyzed Conversion : Research has been conducted on the catalytic conversion of related compounds to 6-bromo-2-oxo-2H-chromene-4-carboxylate. Such studies are crucial for understanding chemical reactions and developing more efficient synthetic methods (Ramazani & Souldozi, 2003).
Selective Inhibition
- COX-2 Inhibition : The characterization of derivatives as selective COX-2 inhibitors highlights the potential of these compounds in pharmacological applications, especially in treating inflammation and pain (Rullah et al., 2015).
Nitrogen Heterocycles Synthesis
- Synthesis of Heterocycles : The use of 3-(4-Acetyl[phenyl)-2H-coumarin in synthesizing nitrogen heterocycles underlines the versatility of chromen-2-one derivatives in organic chemistry (Skripskaya et al., 2013).
Mechanism of Action
Target of Action
It is known that the compound is structurally similar to 3,4-dimethoxyphenethylamine , a phenethylamine class compound that is an analogue of the major human neurotransmitter dopamine .
Mode of Action
Based on its structural similarity to 3,4-dimethoxyphenethylamine , it may interact with dopamine receptors in a similar manner, potentially leading to changes in neurotransmission.
Biochemical Pathways
Given its structural similarity to 3,4-dimethoxyphenethylamine , it may influence pathways related to dopamine neurotransmission.
properties
IUPAC Name |
6-bromo-3-(3,4-dimethoxyphenyl)-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-10-13-9-12(19)5-7-14(13)23-18(20)17(10)11-4-6-15(21-2)16(8-11)22-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKMEGOYBPRGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2786077.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2786078.png)


![3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole](/img/structure/B2786084.png)

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2786087.png)
![Spiro[2.2]pentane-2-carboximidamide;hydrochloride](/img/structure/B2786088.png)
![Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate](/img/structure/B2786089.png)

![Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2786092.png)


![Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2786098.png)